molecular formula C9H10O2<br>CH3COOCH2C6H5<br>CH3COOCH2C6H5<br>C9H10O2 B043277 Benzyl acetate CAS No. 140-11-4

Benzyl acetate

Cat. No. B043277
CAS RN: 140-11-4
M. Wt: 150.17 g/mol
InChI Key: QUKGYYKBILRGFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl acetate and related compounds has been a topic of interest within the scientific community. Research has explored various synthetic methods, including catalytic asymmetric synthesis techniques for producing benzofuran and benzopyran fused acetals, which share structural similarities with benzyl acetate. These methods aim to enhance the efficiency and selectivity of synthesis processes, contributing to the development of compounds with potential biological activities and industrial applications (Chen et al., 2023). Additionally, advancements in palladium-catalyzed direct C–H arylation have facilitated the synthesis of multiply arylated heteroarenes, including bioactive derivatives, underscoring the importance of efficient synthesis methods in producing complex organic compounds (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of benzyl acetate, characterized by a benzene ring linked to an ester group, plays a crucial role in its chemical behavior and application potential. Studies on related compounds, such as benzene-1,3,5-tricarboxamide (BTA), have highlighted the significance of molecular structure in dictating the self-assembly and functional properties of organic compounds. Understanding the molecular structure of benzyl acetate and related molecules is essential for exploring their applications in nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012).

Chemical Reactions and Properties

Benzyl acetate undergoes various chemical reactions, including hydrolysis and transesterification, leading to the formation of benzyl alcohol and acetic acid or another ester, respectively. The reactivity of benzyl acetate in such reactions is influenced by its chemical structure, specifically the ester functional group. Research on acetate species, such as the study on ethanol synthesis on rhodium, provides insights into the formation and stability of acetate species on metal surfaces, which is relevant for understanding the surface-mediated reactions of benzyl acetate and related compounds (Bwoker, 1992).

Physical Properties Analysis

The physical properties of benzyl acetate, such as its boiling point, melting point, and solubility in various solvents, are critical for its application in the flavor and fragrance industries. These properties are determined by the molecular structure of benzyl acetate, particularly the balance between the hydrophobic benzene ring and the polar ester group. Research on similar compounds can provide comparative data to understand the influence of molecular structure on the physical properties of organic compounds.

Chemical Properties Analysis

Benzyl acetate's chemical properties, including its reactivity, stability, and interactions with other molecules, are foundational to its utility in synthetic chemistry and industrial applications. Studies on the synthesis and transformations of practically valuable compounds, like benzothiazole derivatives, shed light on the strategies for enhancing the chemical properties of organic compounds, making them more suitable for various applications (Zhilitskaya et al., 2021).

Scientific Research Applications

  • Medicinal Drug Development : It is used in the development of new medicinal drugs, including diuretics, analgesics, heart pacemakers, anti-inflammatory agents, and renal protective agents (Ivanchenko et al., 2018).

  • Imaging in Medical Diagnosis : The compound [(11)C]Benzyl acetate is proposed for imaging glial metabolism of acetate to glutamate and glutamine using positron emission tomography (PET) (Lu et al., 2010).

  • Percutaneous Absorption Studies : Topical application of benzyl acetate is used to study the absorption and disposition of radioactivity in rats (Chidgey, Kennedy, & Caldwell, 1987).

  • Fragrance and Flavoring Agent : It serves as a fragrance and flavoring agent in foods, soaps, perfumes, and as a solvent for cellulose acetate and nitrate (National Toxicology Program technical report series, 1993).

  • Food Additive and Perfume Component : Benzyl acetate is a natural constituent of essential oils and flower absolutes, used in perfumes and flavoring ingredients (National Toxicology Program technical report series, 1986).

  • Chemical Synthesis : The synthesized benzyl acetate with an 85.2% yield is used in various scientific research applications (Hao, 2005).

  • Cancer Research : It has applications in cancer research, like the tripeptide 'N-Boc-L-Phe-S-benzyl-L-Cys-S-benzyl-L-Cys methyl ester' showing potential cytotoxicity towards cancer cell lines, killing them through apoptosis (Banerji et al., 2016).

  • Solubility and Mass Transfer Enhancement : Its solubility and mass transfer coefficient enhancement through hydrotropy can be used in chemical reactions (N. M. and N. Gandhi, 2004).

  • Study of Skin Absorption : In vitro studies of benzyl acetate absorption can be used as a model to predict in vivo absorption and study factors influencing the disposition of topically applied benzyl acetate (Hotchkiss, Chidgey, Rose, & Caldwell, 1990).

Safety And Hazards

While benzyl acetate is not classified as a severely hazardous compound, exposure to large amounts or prolonged exposure may cause skin and eye irritation . Adequate safety gear such as gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

benzyl acetate
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InChI

InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
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InChI Key

QUKGYYKBILRGFE-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC1=CC=CC=C1
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Molecular Formula

C9H10O2, Array, CH3COOCH2C6H5
Record name BENZYL ACETATE
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DSSTOX Substance ID

DTXSID0020151
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Molecular Weight

150.17 g/mol
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Physical Description

Benzyl acetate is a colorless liquid with an odor of pears. (USCG, 1999), Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Colorless liquid with an odor of jasmine or pears; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a sweet, fruity, floral (Jasmine) odour, Colorless liquid with an odor of pears.
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Boiling Point

419.9 °F at 760 mmHg (NTP, 1992), 213 °C, Bp: 134 °C at 102 mm Hg, 212.00 to 215.00 °C. @ 760.00 mm Hg, 212 °C, 419.9 °F
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Flash Point

195 °F (NFPA, 2010), 90 °C (closed cup), 90 °C c.c., 195 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER, SOL IN BENZENE, CHLOROFORM, Miscible in ethanol, soluble in ethyl ether and acetone., In water, 3.1 g/l., 3.1 mg/mL at 25 °C, Solubility in water at 20 °C: none, very slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.04 (USCG, 1999) - Denser than water; will sink, 1.050 @ 25 °C/4 °C, Relative density (water = 1): 1.1, 1.049-1.059, 1.04
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Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1, 5.1
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Vapor Pressure

1 mmHg at 113 °F ; 10 mmHg at 189.7 °F (NTP, 1992), 0.17 [mmHg], 0.177 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 25 °C: 190, 1 mmHg at 113 °F
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Product Name

Benzyl acetate

Color/Form

WATER-WHITE LIQUID

CAS RN

140-11-4
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Melting Point

-60.7 °F (NTP, 1992), -51 °C, -51.3 °C, -60.7 °F
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Synthesis routes and methods I

Procedure details

Glycine benzyl ester p-toluenesulfonate salt (6.03 g) was dissolved in DMF prior to the addition of Hunig's base (12.4 mL) and 2-(tert-butoxycarbonyl)amino-5-trifluoromethylbenzoic acid (6 g) (Takagishi et al., Synlett 1992, 360). After cooling to 0° C., BOP Reagent (8.69 g) was added. The resulting mixture was warmed to rt and was stirred 96 h. EtOAc was added along with 1 N HCl solution. The EtOAc layer was washed with 1 N HCl (aq), NaHCO3 solution (aq), and brine. The EtOAc was dried (MgSO4), filtered, and concentrated. Flash chromatography of the resulting residue gave 2-tert-butoxycarbonylamino-5-trifluoromethyl-benzoylamino)-acetic acid benzyl ester (5.78 g). MS found: (M+Na)+=475.3.
Quantity
6.03 g
Type
reactant
Reaction Step One
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12.4 mL
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6 g
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8.69 g
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Synthesis routes and methods II

Procedure details

A stirred 2-liter autoclave is charged with toluene (400g), cobaltous 2-ethyl hexanoate (2g), acetic anhydride (50g) and potassium cyanide (25g) in that order in the confines of a well ventilated hood. The autoclave is sealed, flushed with N2 and heated to 150° whereupon the N2 pressure of 176 psig is increased to 220 psig with oxygen. The oxygen pressure is maintained at 45 psig during the reaction and at completion of the reaction the product is isolated by distillation. At 1.5% conversion of the toluene there is a 25% yield of benzyl acetate and 72% yield of 2-cyanobenzyl acetate based on the toluene converted.
Quantity
0 (± 1) mol
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[Compound]
Name
cobaltous 2-ethyl hexanoate
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Yield
25%

Synthesis routes and methods III

Procedure details

Using a catalyst consisting of 0.6% Pd, 0.5% Au and 1.0% Bi, without added promoter, under the following reaction conditions: 150° C.; 1100 psig air pressure, reaction time: 3 hours and 1:1 molar ratio of acetic acid to toluene, 1016 grams of benzyl acetate per gram Pd are obtained.
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Name
Au
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Bi
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

A process for producing benzyl acetate by oxyacetoxylation of toluene with acetic acid and oxygen in a liquid phase in the presence of oxyacetoxylation-active catalyst, comprising steps of feeding toluene, acetic acid, and oxygen to an oxyacetoxylation reactor to cause reaction and to obtain an effluent from the reactor; introducing the effluent from the reactor to a gas-liquid separator to separate a gas phase mainly composed of oxygen and nitrogen and a liquid phase mainly composed of toluene, acetic acid, and benzyl acetate; introducing the liquid phase discharged from the gas-liquid separator to a starting material recovery column to separate the liquid phase by distillation into a column top distillate mainly composed of toluene and acetic acid and a column bottom liquid mainly composed of benzyl acetate; recycling the column top distillate from the starting material recovery column to the oxyacetoxylation reactor; introducing the column bottom liquid of the starting material recovery column to a low-boiler removal column to separate the column bottom liquid by distillation into a column top fraction mainly composed of benzaldehyde and a column bottom fraction mainly composed of benzyl acetate; introducing the column bottom fraction of the low-boiler removal column to a high-boiler removal column for distillation to obtain benzyl acetate from the column top thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl acetate
Reactant of Route 2
Benzyl acetate
Reactant of Route 3
Benzyl acetate
Reactant of Route 4
Reactant of Route 4
Benzyl acetate
Reactant of Route 5
Reactant of Route 5
Benzyl acetate
Reactant of Route 6
Reactant of Route 6
Benzyl acetate

Citations

For This Compound
12,400
Citations
D McGinty, D Vitale, CS Letizia, AM Api - Food and chemical toxicology, 2012 - Elsevier
… review of benzyl acetate when used as a fragrance ingredient is presented. Benzyl acetate is … Available data for benzyl acetate were evaluated, then summarized, and includes: physical …
Number of citations: 32 www.sciencedirect.com
EG Dennis, RA Keyzers, CM Kalua… - Journal of Agricultural …, 2012 - ACS Publications
… hexan-1-ol, hexenal, (E)-2-hexen-1-ol, and (E)-2-hexenal are all precursors to hexyl acetate, and octanol and benzyl alcohol are precursors to octyl acetate and benzyl acetate, …
Number of citations: 154 pubs.acs.org
KD Chen, YF Lin, CH Tu - Journal of Chemical & Engineering …, 2012 - ACS Publications
… (ethanol + benzyl acetate + benzyl alcohol) at T = 303.15 K and its constituent binary systems (ethanol + benzyl acetate, ethanol + benzyl alcohol, and benzyl acetate + benzyl alcohol) …
Number of citations: 70 pubs.acs.org
PK Katti, MM Chaudhri - Journal of Chemical & Engineering Data, 1964 - ACS Publications
… a function of composition of binary mixtures of benzyl acetate with dioxane, anilineand mefo-… the dielectric constants, volume and heats of mixing on mixtures of benzyl acetate with …
Number of citations: 444 pubs.acs.org
DS Longnecker, BD Roebuck, TJ Curphey… - Food and chemical …, 1990 - Elsevier
… pancreases of rats that received benzyl acetate dissolved in corn oil, … benzyl acetate to promote the growth of initiated loci in the pancreas. We also assessed the ability of benzyl acetate …
Number of citations: 43 www.sciencedirect.com
L Hongjie, L Zhang - Eur. Chem. Bull., 2013 - epa.niif.hu
… Benzyl acetate is hard to dissolve in water, but … benzyl acetate. Concentrated sulphuric acid has a lot of disadvantages such as long reaction time, low yield and purity of benzyl acetate. …
Number of citations: 3 epa.niif.hu
FH Field - Journal of the American Chemical Society, 1969 - ACS Publications
… of benzyl acetate has the astonishingly high value of +14 eu. (G) Theeffect of repeller voltage on the chemical ionization spectrum of benzyl acetate … (H) Thepressure of benzyl acetate in …
Number of citations: 148 pubs.acs.org
U Numanoğlu, T Şen, N Tarimci, M Kartal, OMY Koo… - Aaps Pharmscitech, 2007 - Springer
… benzyl acetate, and samples diluted with DMSO were analyzed at 257 nm for linalool and 258 nm for benzyl acetate. … , the benzyl acetate concentration of uncomplexed benzyl acetate (…
Number of citations: 94 link.springer.com
VK Garlapati, A Kumari, P Mahapatra… - Journal of …, 2013 - hindawi.com
… RM IM for the synthesis of benzyl acetate and investigated the effect of enzyme amount and substrate molar ratio on benzyl acetate yield. Synthesis of benzyl acetate under solvent-free …
Number of citations: 15 www.hindawi.com
MAJ Chidgey, JF Kennedy, J Caldwell - Food and chemical toxicology, 1987 - Elsevier
… Akstract--[methylene-14C]Benzyl acetate was applied over an … The extent of absorption of benzyl acetate per unit area of … The absorption of topically applied benzyl acetate was …
Number of citations: 28 www.sciencedirect.com

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